N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include pyridine derivatives, benzyl halides, and oxan-4-yloxy compounds. The key steps in the synthesis may involve:
Nucleophilic substitution: Reacting a pyridine derivative with a benzyl halide in the presence of a base to form the N-benzylated pyridine.
Chlorination: Introducing a chlorine atom at the 5-position of the pyridine ring using a chlorinating agent such as thionyl chloride.
Etherification: Attaching the oxan-4-yloxy group to the 6-position of the pyridine ring through an etherification reaction.
Amidation: Forming the carboxamide group by reacting the intermediate with a suitable amine, such as pyridin-2-ylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine carboxamides.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-chloro-6-(methoxy)-N-(pyridin-2-yl)pyridine-3-carboxamide
- N-benzyl-5-chloro-6-(ethoxy)-N-(pyridin-2-yl)pyridine-3-carboxamide
- N-benzyl-5-chloro-6-(propoxy)-N-(pyridin-2-yl)pyridine-3-carboxamide
Uniqueness
N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide is unique due to the presence of the oxan-4-yloxy group, which may impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-pyridin-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c24-20-14-18(15-26-22(20)30-19-9-12-29-13-10-19)23(28)27(21-8-4-5-11-25-21)16-17-6-2-1-3-7-17/h1-8,11,14-15,19H,9-10,12-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZUKDPVDMPSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.